Mulberroside A

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Mulberroside A (CAS 102841-42-9) is the 3,4′-di-O-β-D-glucopyranoside of oxyresveratrol—a water-soluble stilbene prodrug. DO NOT interchange with oxyresveratrol or resveratrol. Its diglycosylated structure offers superior aqueous solubility and stability for oral formulation. Procure for: (a) prodrug conversion & first-pass metabolism studies, (b) in vivo hepatoprotection/anti-inflammatory models, or (c) QC standardization of Morus alba extracts. NOT for direct aglycone substitution in cell-free assays.

Molecular Formula C26H32O14
Molecular Weight 568.5 g/mol
CAS No. 102841-42-9
Cat. No. B1676863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulberroside A
CAS102841-42-9
SynonymsMulberroside A;  Mulberroside-A; 
Molecular FormulaC26H32O14
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1+/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
InChIKeyHPSWAEGGWLOOKT-VUNDNAJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mulberroside A (CAS 102841-42-9): Procurement Guide for a Glycosylated Stilbene with Quantifiable Differentiation


Mulberroside A (CAS 102841-42-9) is a polyhydroxylated stilbene glycoside, specifically the 3,4′-di-O-β-D-glucopyranoside of oxyresveratrol, and is a major bioactive constituent isolated from the roots and twigs of Morus alba (white mulberry) [1]. It is characterized by its glycosylated structure, which fundamentally dictates its stability profile and its role as a prodrug for the more potent aglycone, oxyresveratrol [2]. Unlike simple stilbenes, the presence of two glucose moieties confers increased hydrophilicity and alters its interaction with biological targets, making it a distinct entity for research in tyrosinase inhibition, antioxidant defense, and anti-inflammatory pathways [3].

Why Mulberroside A Cannot Be Simply Substituted with Oxyresveratrol or Other Stilbenes in Experimental Workflows


Procurement specialists and researchers cannot interchange Mulberroside A with its aglycone oxyresveratrol or other in-class stilbenes like resveratrol without fundamentally altering experimental outcomes. Mulberroside A's glycosylated structure dictates a distinct pharmacokinetic and pharmacodynamic profile; it acts primarily as a stable, water-soluble prodrug that is rapidly deglycosylated by intestinal bacteria or tissue enzymes to release the active metabolite oxyresveratrol [1]. Consequently, in vivo studies using Mulberroside A often measure the effects of its metabolite, whereas direct application of oxyresveratrol yields immediate, higher-potency activity [2]. Furthermore, head-to-head comparisons in antioxidant assays demonstrate that Mulberroside A consistently exhibits lower intrinsic activity than other stilbenes like resveratrol and oxyresveratrol, confirming that substitution would lead to misestimation of bioactivity in cell-free or enzyme-based screens [3]. Therefore, selection between Mulberroside A and its analogs must be driven by the specific experimental question: are you studying a prodrug with a unique in vivo metabolic fate or a direct-acting inhibitor?

Quantitative Differentiation Guide: Mulberroside A vs. Key Comparators


Tyrosinase Inhibition: Mulberroside A is a 110-Fold Weaker Inhibitor than its Metabolite Oxyresveratrol

Mulberroside A acts as a weak competitive inhibitor of mushroom tyrosinase, whereas its aglycone metabolite, oxyresveratrol, exhibits a mixed or noncompetitive inhibition profile with vastly superior potency. The quantitative difference underscores that the glycosylated compound is a prodrug, not a direct replacement for oxyresveratrol in enzymatic studies. [1]

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Cellular Anti-Melanogenesis: Comparable Efficacy Despite Lower In Vitro Potency

Despite its 110-fold lower potency against isolated mushroom tyrosinase, Mulberroside A exhibits a nearly identical inhibitory effect on cellular tyrosinase activity and melanin synthesis in murine melanocytes when compared directly to oxyresveratrol. This indicates that cellular deglycosylation or alternative pathways may contribute to its efficacy in a biological context. [1]

Melanogenesis Cellular Tyrosinase Skin Whitening

In Vivo Anti-Melanogenesis: A Clear Hierarchy of Potency

In a UVB-irradiated brown guinea pig model, topical application of Mulberroside A, oxyresveratrol, and its monoglucoside all reduced pigmentation. However, the anti-melanogenesis effect was clearly ranked, with Mulberroside A being the least potent among the three. [1]

In Vivo Pigmentation UVB-Induced Melanogenesis Topical Formulation

Antioxidant Capacity: Mulberroside A Ranks Last Among Common Stilbenes and References

In a comparative study of antioxidant activities using common assays, Mulberroside A consistently exhibited the lowest activity among the tested stilbenes and reference antioxidants. Its reducing power and DPPH radical scavenging capacity were inferior to both resveratrol and oxyresveratrol, and even to the cosmetic reference arbutin. [1]

Antioxidant DPPH ABTS Reducing Power

Hepatoprotection in Acute Liver Injury: Comparable Efficacy to Oxyresveratrol

In a mouse model of acute liver injury (LPS/D-GalN), oral administration of Mulberroside A (80 mg/kg) significantly reduced serum ALT and AST levels to a degree comparable to its metabolite oxyresveratrol. The effect was quantified as a percentage reduction relative to the LPS/D-GalN treated group. [1]

Hepatoprotection Liver Injury In Vivo Efficacy

Oral Bioavailability: Mulberroside A Exhibits Extremely Low Systemic Exposure Due to Extensive First-Pass Metabolism

Oral administration of Mulberroside A results in very low plasma concentrations of the parent compound, with a bioavailability of approximately 1%. This is attributed to a significant first-pass effect where the majority is converted to oxyresveratrol, which then exhibits an estimated absorption ratio of about 50%. [1]

Pharmacokinetics Bioavailability First-Pass Effect

Optimal Application Scenarios for Mulberroside A Based on Quantified Differentiation


Prodrug and Metabolism Research: Studying Glycoside Hydrolysis and First-Pass Effects

Mulberroside A serves as an ideal model compound for investigating prodrug conversion mechanisms. Its near-complete (≈50% absorption as metabolite) and rapid deglycosylation by intestinal bacteria to the active metabolite oxyresveratrol [1] makes it a superior choice for pharmacokinetic and pharmacodynamic studies focused on first-pass metabolism, bacterial conversion, and the systemic effects of glycosylated natural products. This is in stark contrast to using the direct-acting aglycone, which would bypass this critical metabolic step [2].

In Vivo Hepatoprotection and Anti-Inflammatory Studies Leveraging Metabolic Conversion

For in vivo models of acute liver injury or systemic inflammation, Mulberroside A offers a practical advantage. Its oral administration yields comparable hepatoprotective effects (significant ALT/AST reduction [3]) to the more potent but less stable oxyresveratrol. Researchers can utilize Mulberroside A's superior water solubility and stability for easier formulation and oral dosing, while still achieving the desired therapeutic outcome through its in vivo conversion to the active metabolite.

Cellular Assays Where Enzymatic Hydrolysis by Cells Can Be Studied

In cellular models of melanogenesis or inflammation, Mulberroside A's efficacy can approach that of oxyresveratrol despite its lower intrinsic potency [4]. This makes it a valuable tool for studying the role of cellular glucosidases in activating glycosylated prodrugs. Procurement for these applications should be based on the hypothesis that cellular enzymes will convert the compound, offering a different kinetic profile and potentially fewer off-target effects than direct application of the aglycone.

Cosmetic and Dermatological Research: A Natural Extract Component vs. Purified Aglycone

Mulberroside A is a key marker compound in Morus alba extracts used for skin whitening. In comparative in vivo studies, it was the least potent among its class [5], but it represents the natural form found in the plant. Procurement of Mulberroside A is therefore essential for quality control, standardization of Morus alba extracts, and for studies aiming to replicate the effects of the crude extract rather than those of a purified, high-potency metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mulberroside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.